molecular formula C6H13ClN2O B1453302 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride CAS No. 1303993-90-9

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Cat. No. B1453302
M. Wt: 164.63 g/mol
InChI Key: GUOUMQZQHMDHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is a chemical compound with the empirical formula C6H13ClN2O . It has a molecular weight of 164.63 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is Cl.CC1©CC1C(=O)NN . The InChI is 1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H .

Scientific Research Applications

Biochemical and Molecular Studies

Compounds with structures related to 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride have been studied for their interactions with biological systems. For instance, research on cyclopropanoid compounds like 1,2-dimethylhydrazine (DMH) provides insights into colon carcinogenesis, indicating the relevance of cyclopropanoid structures in understanding cancer mechanisms and potential therapeutic targets (Venkatachalam et al., 2020).

Pharmacological Research

The development of drugs from classes of compounds like phosphorylated carboxylic acids, to which 2,2-Dimethylcyclopropanecarbohydrazide could be conceptually related, has been explored. Such compounds have shown a range of psychotropic activities, including neuroprotective properties and the ability to improve memory and learning (Semina et al., 2016).

Environmental Applications

Research on halogenated compounds and their environmental impact could provide a context for the study of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride, particularly in terms of biodegradation, toxicity, and potential for accumulation in ecosystems. Studies on related compounds focus on their occurrence, degradation pathways, and effects on both the environment and human health, highlighting the importance of understanding the environmental fate of chemical compounds (Bedoux et al., 2012).

properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUMQZQHMDHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 3
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 4
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 5
Reactant of Route 5
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
Reactant of Route 6
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.